2-acetamido-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
2-acetamido-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Properties
IUPAC Name |
2-acetamido-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-6-3-4-8-13(10)19-16(21)15-12-7-5-9-14(12)22-17(15)18-11(2)20/h3-4,6,8H,5,7,9H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBPMMYRLOSCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines, which is a versatile method for preparing N-substituted cyanoacetamides . This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions, such as solvent-free reactions or stirring at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2-acetamido-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving thiophene derivatives.
Medicine: It has potential as a therapeutic agent due to its structural similarity to known drugs.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-acetamido-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide: This compound has a similar thiophene core but different substituents, leading to distinct properties and applications.
2-(Acetamido)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide: Another related compound with variations in the substituents on the thiophene ring.
Uniqueness
2-acetamido-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
